8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene: is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone under acidic conditions to form the spiro linkage.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction. This involves the use of a thiophene derivative and a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form thiols or other reduced products.
Substitution: The thiophene ring can undergo substitution reactions, such as halogenation or nitration, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced spiro compounds
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
- 8-Allyl-1,4-dioxaspiro[4.5]dec-6-en-8-yl phenyl sulfone
Uniqueness
8-Thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.
Properties
Molecular Formula |
C12H14O2S |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
8-thiophen-3-yl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C12H14O2S/c1-4-12(13-6-7-14-12)5-2-10(1)11-3-8-15-9-11/h1,3,8-9H,2,4-7H2 |
InChI Key |
GQPJIZHJOZELPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1C3=CSC=C3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.